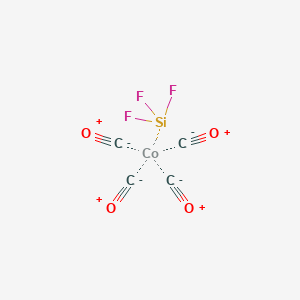
Trifluorosilylcobalt tetracarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorosilylcobalt tetracarbonyl is an organometallic compound with the chemical formula C₄CoF₃O₄Si. It is a member of the transition metal carbonyl family, characterized by the presence of carbonyl (CO) ligands attached to a central metal atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorosilylcobalt tetracarbonyl can be synthesized through the reaction of cobalt carbonyl complexes with trifluorosilane. The typical reaction involves the use of cobalt tetracarbonyl as a starting material, which reacts with trifluorosilane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring safety and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Trifluorosilylcobalt tetracarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt species.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Trifluorosilylcobalt tetracarbonyl has several applications in scientific research:
Biology: Its potential use in biological systems is being explored, particularly in the study of metal-carbonyl interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the field of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which trifluorosilylcobalt tetracarbonyl exerts its effects involves the coordination of the carbonyl ligands to the central cobalt atom. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved include interactions with other metal centers, ligands, and substrates in catalytic cycles .
Comparison with Similar Compounds
- Trichlorosilylcobalt tetracarbonyl
- Trimethylsilylcobalt tetracarbonyl
- Cobalt tetracarbonyl
Comparison: Trifluorosilylcobalt tetracarbonyl is unique due to the presence of the trifluorosilyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity, stability, and applications in various fields .
Properties
CAS No. |
15693-79-5 |
|---|---|
Molecular Formula |
C4CoF3O4Si |
Molecular Weight |
256.05 g/mol |
InChI |
InChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3 |
InChI Key |
CZSILKLDMPCKGR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















